molecular formula C13H26O8 B608011 Hydroxy-PEG5-acid CAS No. 2079768-50-4

Hydroxy-PEG5-acid

Katalognummer: B608011
CAS-Nummer: 2079768-50-4
Molekulargewicht: 310.34
InChI-Schlüssel: NQZLSNLBIKBFNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxy-PEG5-acid is a polyethylene glycol (PEG) derivative that contains a hydroxyl group and a terminal carboxylic acid. This compound is known for its hydrophilic properties, which increase its solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form stable amide bonds . The hydroxyl group allows for further derivatization or replacement with other reactive functional groups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hydroxy-PEG5-acid is typically synthesized through the reaction of polyethylene glycol with a carboxylic acid derivative. The process involves the activation of the carboxylic acid group using agents like EDC or DCC, followed by the coupling with the hydroxyl group of the PEG chain . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions to prevent degradation of the PEG chain.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar activation and coupling techniques. The process is optimized for high yield and purity, often involving purification steps such as column chromatography or recrystallization to remove impurities and unreacted starting materials .

Analyse Chemischer Reaktionen

Chemical Reaction Types

Hydroxy-PEG5-acid participates in three primary reactions:

  • Amide bond formation via carboxylic acid activation.

  • Esterification of the hydroxyl group.

  • Crosslinking in polymer networks (e.g., hydrogels).

Reagents and Reaction Conditions

Key reagents and optimized conditions for its reactions are summarized below:

Reaction Type Reagents/Catalysts Solvent Temperature Time Yield
Amide bond formationEDC/DCC, NHS esterDMF25°C1–2 hours60–85%
EsterificationH₂SO₄, ROH (alcohols)MeOH/H₂O70°C24 hours75–90%
Hydrogel crosslinkingPEGDA (diacrylate), UV initiatorAqueous37°C10–30 minN/A

Amide Bond Formation

The carboxylic acid group is activated using carbodiimides (EDC/DCC) or NHS esters, enabling nucleophilic attack by primary amines. For example:

  • EDC-mediated activation :
    HOOC PEG5 OH+R NH2EDCR NH CO PEG5 OH\text{HOOC PEG}_5\text{ OH}+\text{R NH}_2\xrightarrow{\text{EDC}}\text{R NH CO PEG}_5\text{ OH}
    This reaction is pH-dependent, favoring neutral to mild alkaline conditions (pH 7–8) .

Esterification

The hydroxyl group reacts with activated carboxylic acids (e.g., acyl chlorides) or under acidic conditions with alcohols:

  • Acid-catalyzed esterification :
    HO PEG5 COOH+R OHH2SO4R O CO PEG5 COOH\text{HO PEG}_5\text{ COOH}+\text{R OH}\xrightarrow{\text{H}_2\text{SO}_4}\text{R O CO PEG}_5\text{ COOH}
    Optimal conditions include 5–6 M H₂SO₄ at 70°C .

Crosslinking

In hydrogel synthesis, radical polymerization (e.g., using PEG diacrylate) creates networks with controlled mesh sizes. Step-growth polymerization yields homogeneous structures, while chain-growth methods produce heterogeneous networks .

Amide Conjugation in PROTACs

This compound serves as a linker in proteolysis-targeting chimeras (PROTACs), enabling E3 ligase recruitment for targeted protein degradation. A study demonstrated 64% conjugation efficiency using ultrasound-assisted coupling with DIPEA in DMF .

Ester Hydrolysis Optimization

Hydrolysis of PEGylated esters (e.g., propargylated α-hydroxy acids) achieved 90% efficiency under 5 M H₂SO₄ at 70°C for 24 hours, highlighting the robustness of PEG derivatives in acidic environments .

Hydrogel Protein Release

Comparative studies of PEG hydrogels showed that step-growth-polymerized networks (using this compound analogs) provided sustained protein release (e.g., BSA) due to homogeneous mesh sizes, unlike chain-growth systems .

Comparative Analysis

Property This compound Methoxy-PEG5-acid Amino-PEG5-acid
Reactive Groups –OH, –COOH–OCH₃, –COOH–NH₂, –COOH
Solubility High (hydrophilic PEG chain)ModerateHigh
Primary Use Bioconjugation, hydrogelsDrug deliveryPeptide synthesis

Wissenschaftliche Forschungsanwendungen

Key Applications

  • Drug Delivery Systems
    • Hydroxy-PEG5-acid plays a crucial role in enhancing the delivery of therapeutic agents. Its hydrophilic nature improves the solubility of drugs, allowing for better penetration into target tissues, especially in cancer therapy. The enhanced permeability and retention (EPR) effect facilitates the accumulation of PEGylated drugs within tumor sites, thereby increasing their therapeutic efficacy .
  • Protein and Peptide Conjugation
    • The compound is utilized for conjugating proteins and peptides to improve their stability and half-life in circulation. By attaching this compound to therapeutic proteins, researchers can mitigate issues such as rapid clearance and immunogenicity, which are common challenges in protein therapeutics . This modification allows for prolonged biological activity and reduced side effects.
  • Synthesis of PROTACs
    • As a linker in PROTAC technology, this compound connects two ligands: one targeting an E3 ubiquitin ligase and the other targeting a specific protein for degradation. This innovative approach enables selective degradation of disease-causing proteins, offering a promising strategy for cancer treatment and other diseases .
  • Nanoparticle Formulation
    • This compound is also used in formulating nanoparticles for drug delivery. PEGylated nanoparticles exhibit improved stability, reduced toxicity, and enhanced cellular uptake compared to non-PEGylated counterparts. This application is particularly relevant in developing nanocarriers for anticancer drugs that can overcome multidrug resistance .

Case Study 1: PEGylated Nanoparticles in Cancer Therapy

A study investigated the use of PEGylated nanoparticles incorporating this compound for delivering paclitaxel (PTX) to treat multidrug-resistant ovarian cancer. The results demonstrated significantly increased cytotoxicity compared to free PTX formulations, highlighting the effectiveness of PEGylation in enhancing drug delivery .

Case Study 2: PROTAC Development

Research focused on developing PROTACs using this compound as a linker showed successful degradation of target proteins involved in cancer progression. This study illustrated the potential of PROTAC technology combined with PEG-based linkers to create highly selective therapeutic agents .

Data Tables

Application Description Benefits
Drug Delivery SystemsEnhances solubility and tissue penetrationImproved therapeutic efficacy
Protein ConjugationStabilizes proteins and peptidesProlonged half-life and reduced immunogenicity
PROTAC SynthesisLinks ligands for targeted protein degradationSelective targeting of disease-causing proteins
Nanoparticle FormulationForms stable nanoparticles for drug deliveryOvercomes multidrug resistance

Vergleich Mit ähnlichen Verbindungen

    Methoxy-PEG5-acid: Similar structure but with a methoxy group instead of a hydroxyl group.

    Amino-PEG5-acid: Contains an amino group instead of a hydroxyl group.

    Carboxy-PEG5-acid: Similar structure but with an additional carboxylic acid group.

Uniqueness: Hydroxy-PEG5-acid is unique due to its combination of a hydroxyl group and a terminal carboxylic acid, which allows for versatile chemical modifications and applications. The hydroxyl group enables further derivatization, while the carboxylic acid group facilitates stable amide bond formation with primary amines .

Biologische Aktivität

Hydroxy-PEG5-acid, a polyethylene glycol (PEG) derivative, has garnered attention for its role as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to induce targeted protein degradation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications in therapeutic applications.

Overview of this compound

This compound is characterized by its hydrophilic nature due to the PEG moiety, which enhances solubility and biocompatibility. It serves primarily as a linker in PROTAC technology, facilitating the conjugation of targeting ligands to E3 ligase recruiters, thereby enabling selective degradation of specific proteins within cells. This approach has shown promise in cancer therapy and other diseases where protein dysregulation occurs.

The biological activity of this compound can be understood through several key mechanisms:

  • Enhanced Solubility and Stability : The PEG component significantly improves the solubility of conjugated compounds in aqueous environments, which is crucial for in vivo applications. Studies have demonstrated that PEGylation can prolong the half-life of therapeutic proteins by reducing renal clearance and enhancing stability against proteolytic degradation .
  • Targeted Protein Degradation : As part of PROTACs, this compound plays a pivotal role in directing E3 ligases to ubiquitinate target proteins for proteasomal degradation. This mechanism allows for the selective removal of pathological proteins without affecting other cellular functions .
  • Reduced Immunogenicity : PEGylation often results in decreased immunogenic responses, as the steric hindrance provided by the PEG chain can shield epitopes from immune recognition. This property is particularly beneficial for therapeutic applications where prolonged circulation time is desired .

Research Findings and Case Studies

Numerous studies have explored the biological activity of this compound within various contexts:

  • Cancer Therapy : A study highlighted the efficacy of PROTACs utilizing this compound in degrading oncogenic proteins such as BRD4 and BCL-xL. The results indicated significant anti-tumor activity in preclinical models, showcasing reduced tumor growth and improved survival rates .
  • Pharmacokinetics : Research on PEGylated compounds has shown that those modified with this compound exhibit prolonged circulation times compared to their non-PEGylated counterparts. For instance, PEGylated liposomes demonstrated enhanced accumulation at tumor sites due to the enhanced permeability and retention (EPR) effect .

Comparative Analysis

The following table summarizes key attributes and findings related to this compound compared to other PEG derivatives used in drug development:

PropertyThis compoundOther PEG Derivatives
Solubility HighVariable
Immunogenicity LowModerate to High
Half-life ProlongedVaries by molecular weight
Applications PROTACsVarious biopharmaceuticals
Targeting Mechanism E3 ligase recruitmentGeneral drug delivery

Eigenschaften

IUPAC Name

3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O8/c14-2-4-18-6-8-20-10-12-21-11-9-19-7-5-17-3-1-13(15)16/h14H,1-12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZLSNLBIKBFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy-PEG5-acid
Reactant of Route 2
Reactant of Route 2
Hydroxy-PEG5-acid
Reactant of Route 3
Reactant of Route 3
Hydroxy-PEG5-acid
Reactant of Route 4
Reactant of Route 4
Hydroxy-PEG5-acid
Reactant of Route 5
Hydroxy-PEG5-acid
Reactant of Route 6
Reactant of Route 6
Hydroxy-PEG5-acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.